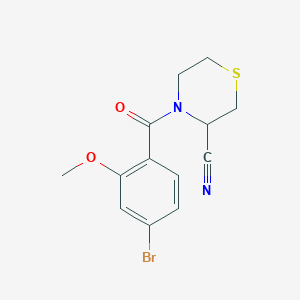
4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a bromo-substituted methoxybenzoyl group attached to a thiomorpholine ring, which also bears a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The starting material, 4-bromo-2-methoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride.
Thiomorpholine Ring Formation: The acid chloride is then reacted with thiomorpholine in the presence of a base such as triethylamine to form the benzoylthiomorpholine intermediate.
Introduction of the Carbonitrile Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of 4-(4-formyl-2-methoxybenzoyl)thiomorpholine-3-carbonitrile.
Reduction: Formation of 4-(4-bromo-2-methoxybenzoyl)thiomorpholine-3-amine.
Substitution: Formation of various substituted benzoylthiomorpholine derivatives depending on the nucleophile used.
科学研究应用
4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups play a crucial role in binding to the active site of the target, while the thiomorpholine ring and carbonitrile group contribute to the overall stability and specificity of the interaction. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the context of the study.
相似化合物的比较
4-(4-Bromo-2-methoxybenzyl)thiomorpholine: Similar structure but lacks the carbonitrile group.
4-(4-Bromo-2-methoxyphenyl)thiomorpholine: Similar structure but lacks the benzoyl group.
Uniqueness: 4-(4-Bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile is unique due to the presence of both the benzoyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs.
属性
IUPAC Name |
4-(4-bromo-2-methoxybenzoyl)thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-18-12-6-9(14)2-3-11(12)13(17)16-4-5-19-8-10(16)7-15/h2-3,6,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMCCJPMXTVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N2CCSCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
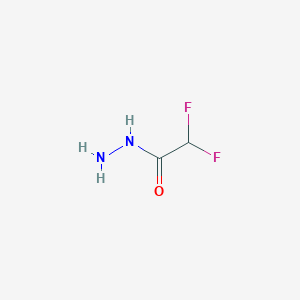
![(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2715960.png)
![N-(2,3-DIMETHYLPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2715961.png)
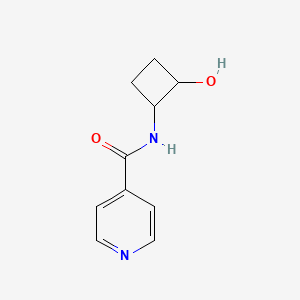

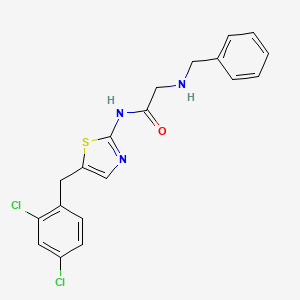
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2715969.png)
![3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715971.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2715973.png)
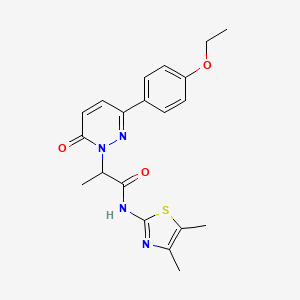
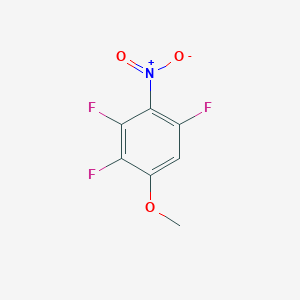
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2715978.png)
![2-(benzylsulfanyl)-N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide](/img/structure/B2715979.png)
![6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715981.png)
